(3S,4R)-4-((2-Methoxybenzyl)amino)tetrahydrofuran-3-ol

medicinal chemistry building block procurement lead optimization

(3S,4R)-4-((2-Methoxybenzyl)amino)tetrahydrofuran-3-ol (CAS 2165991-05-7) is a chiral, enantiomerically defined tetrahydrofuran (THF) derivative bearing a 2-methoxybenzylamino substituent at the C4 position and a hydroxyl group at C3. With a molecular formula of C12H17NO3 and a molecular weight of 223.27 g/mol, the compound belongs to the aminotetrahydrofuran-3-ol class — a privileged scaffold in medicinal chemistry that has been exploited in HIV protease inhibitors , sigma-1/muscarinic ligands , and P2X3 receptor antagonists.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
Cat. No. B13357916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-4-((2-Methoxybenzyl)amino)tetrahydrofuran-3-ol
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC2COCC2O
InChIInChI=1S/C12H17NO3/c1-15-12-5-3-2-4-9(12)6-13-10-7-16-8-11(10)14/h2-5,10-11,13-14H,6-8H2,1H3/t10-,11-/m1/s1
InChIKeyPCTRBQFJHBYYRK-GHMZBOCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4R)-4-((2-Methoxybenzyl)amino)tetrahydrofuran-3-ol: Chiral Tetrahydrofuran Scaffold for Medicinal Chemistry Procurement


(3S,4R)-4-((2-Methoxybenzyl)amino)tetrahydrofuran-3-ol (CAS 2165991-05-7) is a chiral, enantiomerically defined tetrahydrofuran (THF) derivative bearing a 2-methoxybenzylamino substituent at the C4 position and a hydroxyl group at C3. With a molecular formula of C12H17NO3 and a molecular weight of 223.27 g/mol, the compound belongs to the aminotetrahydrofuran-3-ol class — a privileged scaffold in medicinal chemistry that has been exploited in HIV protease inhibitors [1], sigma-1/muscarinic ligands [2], and P2X3 receptor antagonists [3]. The (3S,4R) absolute stereochemistry and the ortho-methoxy substitution pattern on the benzylamine moiety are the critical structural discriminators versus close-in analogs.

Why Generic Substitution Fails: Ortho-Methoxybenzyl Architecture vs. Common Aminotetrahydrofuran-3-ol Analogs in (3S,4R)-4-((2-Methoxybenzyl)amino)tetrahydrofuran-3-ol Procurement


Within the aminotetrahydrofuran-3-ol family, seemingly minor substituent variations on the benzylamine moiety produce substantial differences in molecular recognition, physicochemical properties, and ultimately biological readout. The ortho-methoxy group on the benzyl ring of the target compound introduces an intramolecular hydrogen-bond acceptor, alters the conformational landscape of the benzylic side chain, and modulates electron density on the aromatic ring — features absent in the unsubstituted benzylamino analog (MW 193.24) and the 3-methylbenzyl variant (MW 207.27) . The (3S,4R) stereochemistry further distinguishes this compound from its (3R,4S) enantiomer and from trans-4-aminotetrahydrofuran-3-ol (MW 103.12), which lacks the benzylic group entirely . These structural differences translate into measurable divergence in lipophilicity, hydrogen-bonding capacity, and potential metabolic susceptibility — all of which carry consequences for target engagement, selectivity, and pharmacokinetic behavior in downstream assays.

Quantitative Differentiation Evidence for (3S,4R)-4-((2-Methoxybenzyl)amino)tetrahydrofuran-3-ol: Head-to-Head Comparisons with Closest Structural Analogs


Molecular Weight and Formula Differentiation Between (3S,4R)-4-((2-Methoxybenzyl)amino)tetrahydrofuran-3-ol and Its Benzylamino Analog

The target compound (C12H17NO3, MW 223.27) contains an ortho-methoxy substituent that increases molecular weight by 30.03 g/mol (+15.5%) compared to the unsubstituted benzylamino analog (3S,4R)-4-(benzylamino)tetrahydrofuran-3-ol (C11H15NO2, MW 193.24) . This compositional difference introduces an additional oxygen atom available for hydrogen-bond acceptance and alters the compound's fit within standard Lipinski parameter space. The methoxy group also elevates the molecular formula from C11 to C12, which influences chromatographic retention behavior during purification and QC analysis.

medicinal chemistry building block procurement lead optimization

Hydrogen-Bond Donor/Acceptor Profile of (3S,4R)-4-((2-Methoxybenzyl)amino)tetrahydrofuran-3-ol vs. 3-Methylbenzyl and 4-Fluorophenethyl Analogs

The target compound features a secondary amine (1 HBD), a hydroxyl group (1 HBD), a tetrahydrofuran ring oxygen (1 HBA), a methoxy oxygen (1 HBA), and the amine nitrogen (1 HBA under physiological pH), yielding an estimated HBD count of 2 and HBA count of 3–4. In contrast, (3S,4R)-4-((3-methylbenzyl)amino)tetrahydrofuran-3-ol (C12H17NO2) lacks the methoxy oxygen, reducing the HBA count by one while retaining identical HBD count. The 4-fluorophenethyl analog (C12H16FNO2, MW 225.26) replaces the benzylic methoxy with a fluorine atom on a phenethyl chain, which eliminates one HBA while introducing a weak halogen-bond acceptor. These differences modulate the compound's capacity to engage in directed hydrogen-bond networks within protein binding sites.

SAR analysis fragment-based drug design physicochemical profiling

Steric and Conformational Differentiation: Ortho-Methoxybenzyl vs. Para-Methoxyphenylamino Topology in (3S,4R)-Tetrahydrofuran-3-ol Scaffolds

The target compound incorporates an ortho-methoxybenzyl group attached via a methylene (-CH2-) spacer to the amine nitrogen, creating a flexible benzylic amine linkage. This contrasts with 4-((4-methoxyphenyl)amino)tetrahydrofuran-3-ol , which attaches the 4-methoxyphenyl group directly to the nitrogen (aniline-type linkage, no methylene spacer). The methylene spacer in the target compound introduces an additional rotatable bond (total ≈ 5 rotatable bonds vs. ≈ 3 for the aniline analog) and alters the distance and angular relationship between the aryl ring and the tetrahydrofuran core. The ortho-methoxy orientation further restricts conformational freedom via potential intramolecular O⋯H–N hydrogen bonding, a feature absent in para-substituted analogs.

conformational analysis scaffold hopping structure-based design

Metabolic Liability Differentiation: Ortho-Methoxybenzyl as a Substrate for CYP-Mediated O-Demethylation vs. Non-Methoxy Analogs

The ortho-methoxy group on the benzyl ring of the target compound constitutes a well-precedented metabolic soft spot for cytochrome P450 (CYP)-mediated O-demethylation, yielding the corresponding phenolic metabolite [1]. This metabolic pathway is absent in the 3-methylbenzyl analog (which lacks the methoxy oxygen) and in the unsubstituted benzylamino analog. While not directly quantified for this specific compound, class-level inference from structurally related methoxybenzyl-containing drug candidates (e.g., verapamil, metoprolol) indicates that O-demethylation can represent a major clearance route. The ortho position may confer stereoelectronic effects on the rate of demethylation relative to para-methoxy isomers due to altered electron density at the reaction center.

drug metabolism ADME CYP450 clearance prediction

High-Value Application Scenarios for (3S,4R)-4-((2-Methoxybenzyl)amino)tetrahydrofuran-3-ol Based on Quantitative Differentiation Evidence


Fragment-Based and Structure-Guided Lead Discovery Requiring a Chiral Aminotetrahydrofuran-3-ol with Ortho-Methoxybenzyl H-Bonding Capacity

Projects employing X-ray crystallography or cryo-EM for structure-based drug design benefit from the target compound's unique combination of an ortho-methoxybenzyl group (providing an additional HBA anchoring point) and the defined (3S,4R) stereochemistry. The methoxy oxygen can serve as a directional hydrogen-bond acceptor in protein binding pockets, potentially improving electron density map quality for fragment soaking experiments [1]. This compound is particularly suitable when screening libraries require a THF-based chiral scaffold with a benzylamine extension that offers both aromatic π-stacking and H-bond acceptor functionality — a profile not simultaneously met by the benzylamino, methylbenzyl, or fluorophenethyl analogs discussed in Section 3. [2]

CYP Metabolism Probe Compound for Investigating Ortho-Methoxy O-Demethylation Kinetics in Drug Discovery Programs

The ortho-methoxybenzyl motif makes this compound a useful in vitro probe for studying CYP-mediated O-demethylation kinetics. As a defined chiral intermediate, it can be incubated with human liver microsomes or recombinant CYP isoforms (CYP2D6, CYP3A4) to quantify the formation rate of the corresponding phenolic metabolite via LC-MS/MS [1]. This application leverages the compound's differentiation from non-methoxy analogs (Section 3, Evidence Item 4), which cannot serve as O-demethylation substrates, thereby enabling head-to-head intrinsic clearance comparisons within a congeneric series. [3]

Chiral Building Block for Asymmetric Synthesis of Sigma-1/Muscarinic Hybrid Ligands and Antiviral Protease Inhibitors

The (3S,4R) stereochemistry of the tetrahydrofuran-3-ol core has been exploited in patent literature for the synthesis of mixed sigma-1/muscarinic ligands (AE37, AE37Met series) and in clinically validated HIV-1 protease inhibitors [1]. The 2-methoxybenzyl group on the C4-amino position adds a functional handle that can participate in late-stage diversification (e.g., O-demethylation to phenol, followed by alkylation) or serve directly as a pharmacophoric element in target engagement. The compound thus serves as both a direct screening candidate and a versatile intermediate for parallel SAR exploration [2].

P2X3 Receptor Antagonist Fragment Optimization: Ortho-Methoxybenzyl as a Key Pharmacophoric Substituent

Tetrahydrofuran derivatives have been claimed as P2X3 receptor modulators in multiple patent families targeting pain and chronic cough indications [1]. The 2-methoxybenzylamino substituent in the target compound introduces an additional hydrogen-bond acceptor and steric volume that may enhance P2X3 binding affinity relative to unsubstituted benzylamino fragments. Procurement of this specific compound enables direct comparative screening against P2X3 (and counter-screening against P2X1, P2X2, P2X4, P2X7) to establish selectivity fingerprints, leveraging the quantitative differentiation dimensions identified in Section 3. [2]

Quote Request

Request a Quote for (3S,4R)-4-((2-Methoxybenzyl)amino)tetrahydrofuran-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.